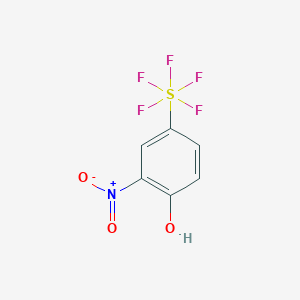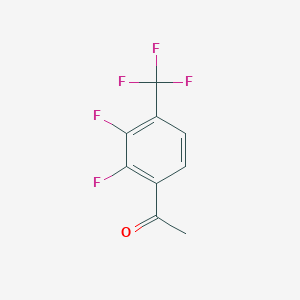amine dihydrochloride CAS No. 1252441-99-8](/img/structure/B1421867.png)
[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
Vue d'ensemble
Description
“(3-Methylphenyl)methylamine dihydrochloride” is a chemical compound with the molecular formula C14H16N2.2[HCl] and a molecular weight of 285.2 g/mol . It is also known by its CAS Number: 1252441-99-8.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “(3-Methylphenyl)methylamine dihydrochloride” can be deduced from its molecular formula, C14H16N2.2[HCl]. It consists of a pyridine ring attached to a methylphenyl group and an amine group, along with two hydrochloride ions .Applications De Recherche Scientifique
Fluorescent Zinc(II) Sensors
(3-Methylphenyl)methylamine derivatives have been utilized in the synthesis of Zinpyr family sensors, particularly ZP9 and ZP10. These sensors, featuring fluorescein-based dyes with pyridyl-amine-pyrrole groups, demonstrate midrange affinity for Zn(II) ions and improved selectivity compared to other sensors. They are significant for biological imaging applications due to their ability to fluoresce upon Zn(II) addition and their permeability in cells (Nolan et al., 2006).
Catalysts for Hydroxylation of Alkanes
Derivatives of (3-Methylphenyl)methylamine have been employed in diiron(III) complexes as models for methane monooxygenases. These complexes, such as those containing bis(pyridin-2-ylmethyl)amine, have shown effective catalysis in the selective hydroxylation of alkanes, demonstrating their potential in synthetic chemistry applications (Sankaralingam & Palaniandavar, 2014).
Construction of Helical Silver(I) Coordination Polymers
Compounds related to (3-Methylphenyl)methylamine have been used to construct helical silver(I) coordination polymers. These polymers, formed through self-assembly with AgX salts, demonstrate significant structural diversity and luminescent properties, making them of interest in material science (Zhang et al., 2013).
Spin Crossover Complexes
Such derivatives have been involved in the synthesis of tetranuclear compounds with spin crossover properties. These compounds feature square-shaped cations with distinct iron(II) sites, relevant in the study of magnetic properties and potential applications in spintronic devices (Boldog et al., 2009).
Copper(I) Complexes
In the field of coordination chemistry, (3-Methylphenyl)methylamine derivatives have been used to synthesize copper(I) complexes. These complexes exhibit unique properties like distorted tetrahedral coordination and quasireversible redox behavior, which are significant in the study of transition metal complexes (Dehghanpour et al., 2007).
Palladacycle Catalysts
Derivatives are also used in creating palladacycles with normal and spiro chelate rings. These compounds, incorporating indole core with Schiff bases, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation reactions, indicating their importance in organic synthesis (Singh et al., 2017).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16-14;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYXABVWMDEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1421785.png)
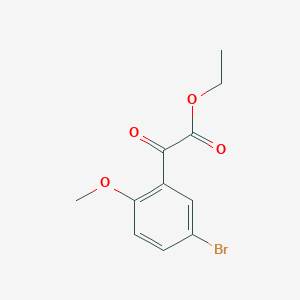
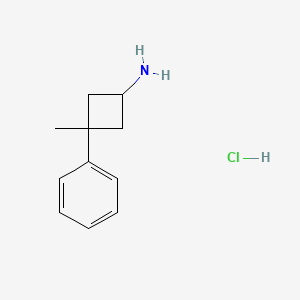
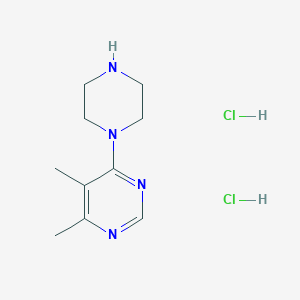
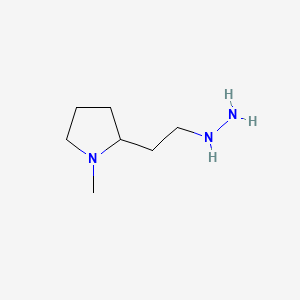


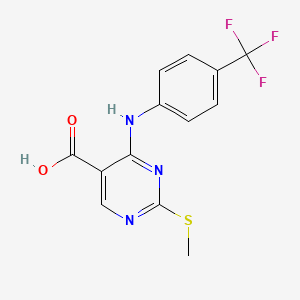
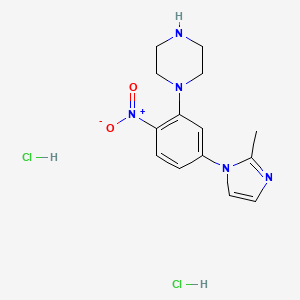
![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)

